5-methyl-3-nitro-1-propyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-nitro-1-propylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-4-9-6(2)5-7(8-9)10(11)12/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDZBRMEWXKZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Foundational Synthetic Routes to Pyrazole (B372694) Derivatives
The construction of the pyrazole ring system is a well-established field with several robust and versatile methods. These routes typically involve the formation of the five-membered ring through the reaction of a three-carbon component with a hydrazine-based two-nitrogen component.
Cyclocondensation Reactions
Cyclocondensation reactions are the most traditional and widely employed methods for pyrazole synthesis. These reactions involve the condensation of a 1,3-dielectrophilic precursor with a hydrazine (B178648) derivative, followed by cyclization and dehydration to form the aromatic pyrazole ring.
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is the archetypal synthesis of pyrazoles and involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. jmchemsci.comchegg.com This method is highly versatile due to the ready availability of a wide variety of 1,3-diketones and hydrazine derivatives. scirp.orgumich.eduthieme-connect.com The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole product. chegg.comorganic-chemistry.org
The use of unsymmetrical 1,3-diketones or substituted hydrazines can lead to the formation of regioisomeric products. nih.govchemsynthesis.com The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the nucleophilicity of the two nitrogen atoms in the hydrazine. google.com For instance, in the reaction of a β-ketoester with a substituted hydrazine, the more nucleophilic nitrogen of the hydrazine typically attacks the more electrophilic ketone carbonyl first. organic-chemistry.orggoogle.com Reaction conditions, such as the solvent and the presence of an acid or base catalyst, can also influence the isomeric ratio. chemsynthesis.comresearchgate.net Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to significantly improve regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles. chemsynthesis.com
Table 1: Examples of Pyrazole Synthesis from 1,3-Diketones and Hydrazines
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product(s) | Key Features |
|---|---|---|---|
| 2,4-Pentanedione | Hydrazine | 3,5-Dimethylpyrazole | Classic Knorr synthesis. chegg.com |
| Ethyl acetoacetate (B1235776) | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Forms a pyrazolone (B3327878). google.com |
| Diaryl 1,3-diketones | Hydrazine hydrate (B1144303) | 3,5-Diaryl-1H-pyrazoles | Synthesis of various substituted pyrazoles. thieme-connect.com |
| Ethyl 2,4-dioxoheptanoate | Methylhydrazine | Mixture of 1-methyl-5-propyl-pyrazole-3-carboxylate and 1-methyl-3-propyl-pyrazole-5-carboxylate | Demonstrates issue of regioselectivity. researchgate.net |
An alternative and widely used approach to pyrazoles involves the reaction of α,β-unsaturated carbonyl compounds (enones) or other α,β-unsaturated systems with hydrazines. researchgate.netguidechem.com This reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by cyclization and elimination or oxidation to form the pyrazole ring. nih.govchemicalbook.com The reaction of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazine hydrate is a common method for synthesizing 3,5-diaryl-4,5-dihydro-1H-pyrazoles (pyrazolines), which can then be oxidized to the corresponding pyrazoles. nih.govenamine.netresearchgate.net
The use of α,β-unsaturated systems with a leaving group at the β-position can directly lead to the formation of aromatic pyrazoles upon reaction with hydrazines, as the leaving group is eliminated during the aromatization step. chemicalbook.comnih.gov This method offers a high degree of flexibility in introducing substituents to the pyrazole ring. researchgate.net
Diazo Compound Cycloadditions
The [3+2] cycloaddition reaction between a diazo compound (as the 1,3-dipole) and an alkyne or alkene (as the dipolarophile) is a powerful and convergent method for pyrazole synthesis. organic-chemistry.orgnih.gov When alkynes are used as dipolarophiles, pyrazoles are formed directly. chemsynthesis.comnih.gov The use of alkenes initially yields pyrazolines, which can be subsequently oxidized to pyrazoles. nih.gov
This method offers excellent control over regioselectivity, which is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. nih.gov One-pot procedures where the diazo compound is generated in situ have been developed to avoid the isolation and handling of potentially hazardous diazo compounds. nih.gov For example, diazo compounds can be generated in situ from N-tosylhydrazones.
Rearrangement Reactions of Other Heterocyclic Precursors
Pyrazoles can also be synthesized through the rearrangement of other heterocyclic systems. For instance, certain fused pyrazole systems can be accessed through the Dimroth rearrangement, which involves the ring-opening of a heterocyclic ring followed by re-cyclization to form a more stable isomer. Additionally, ring transformations of electron-deficient heterocyclic systems, such as 1-methyl-3,5-dinitro-2-pyridone, upon reaction with appropriate reagents can yield functionalized pyrazoles. These methods, while less general, can provide access to complex pyrazole structures that are not easily accessible through classical condensation or cycloaddition routes.
Targeted Synthesis of 5-methyl-3-nitro-1-propyl-1H-pyrazole and Related Analogues
A direct, documented synthesis for this compound is not prominently reported in the literature. However, a plausible and chemically sound synthetic route can be devised based on established pyrazole synthesis methodologies and the synthesis of closely related analogues.
The most logical approach involves the cyclocondensation of a nitrated 1,3-dicarbonyl precursor with propylhydrazine (B1293729). A potential precursor for this reaction is 3-nitro-2,4-pentanedione (also known as nitroacetylacetone). The reaction would proceed as follows:
Scheme 1: Proposed Synthesis of this compound

In this reaction, propylhydrazine has two non-equivalent nitrogen atoms. The N1 nitrogen, bearing the propyl group, is generally considered more sterically hindered but its nucleophilicity can be modulated by electronic effects. The N2 nitrogen is less hindered. The regiochemical outcome of the cyclization depends on which nitrogen atom initiates the attack and at which carbonyl group. In reactions of alkylhydrazines with unsymmetrical β-diketones, the substituted nitrogen (N1) often attacks the less sterically hindered or more reactive carbonyl group. In the case of 3-nitro-2,4-pentanedione, the two carbonyl groups are electronically similar. However, attack by the N2 nitrogen of propylhydrazine at either carbonyl, followed by cyclization involving the N1 nitrogen, would lead to the desired 1,3,5-substituted pyrazole. The reaction of methylhydrazine with ethyl 2,4-dioxoheptanoate has been shown to produce a mixture of regioisomers, highlighting that precise control can be challenging. researchgate.net
An alternative strategy would be the synthesis of the precursor 5-methyl-1-propyl-1H-pyrazole, followed by nitration. The precursor can be synthesized by the condensation of acetylacetone (B45752) (2,4-pentanedione) with propylhydrazine. chegg.comchemicalbook.com
However, the direct nitration of 1,5-disubstituted pyrazoles typically occurs at the C4 position, which is the most electron-rich and sterically accessible position for electrophilic attack. organic-chemistry.orgguidechem.com Therefore, achieving nitration selectively at the C3 position would be challenging and likely result in a mixture of products, with the 4-nitro isomer being the major product. Powerful nitrating agents, such as 5-methyl-1,3-dinitro-1H-pyrazole, have been developed for the nitration of a broad range of aromatics, but controlling regioselectivity on an already substituted pyrazole ring remains a significant synthetic hurdle. enamine.net
Given these considerations, the cyclocondensation of a pre-nitrated dicarbonyl compound with propylhydrazine stands as the more promising and regioselective route to this compound.
Table 2: Summary of Potential Synthetic Routes and Challenges
| Synthetic Route | Precursors | Key Step | Advantages | Challenges |
|---|---|---|---|---|
| Route A: Cyclocondensation | 3-Nitro-2,4-pentanedione + Propylhydrazine | Knorr-type cyclocondensation | Potentially high regioselectivity; convergent. | Availability and stability of the nitrated diketone precursor. |
| Route B: Nitration of Precursor | 5-Methyl-1-propyl-1H-pyrazole + Nitrating agent (e.g., HNO₃/H₂SO₄) | Electrophilic aromatic substitution | Precursor is readily accessible. | Poor regioselectivity; nitration is likely to occur at the C4 position, not the desired C3 position. Separation of isomers would be required. |
Direct Nitration Strategies for Pyrazole Rings
The introduction of a nitro group onto the pyrazole ring is a key step, typically achieved through electrophilic substitution. The pyrazole ring is an electron-rich heterocyclic system, making it amenable to reactions like nitration. nih.gov
Selection of Nitration Agents and Reaction Conditions
The direct nitration of pyrazoles can be accomplished using various nitrating agents, with the choice often influencing the reaction's outcome and efficiency. semanticscholar.org A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is a conventional and powerful nitrating system used for many aromatic and heteroaromatic compounds. semanticscholar.orgresearchgate.net In this system, sulfuric acid facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. researchgate.net
Alternative nitrating systems have been developed to offer milder conditions or different selectivities. A combination of nitric acid and acetic anhydride (B1165640) (Ac₂O) is another common choice. nih.govsemanticscholar.org This mixture is believed to generate acetyl nitrate (B79036) as the reactive species. cdnsciencepub.com For more sensitive substrates or to achieve nitration under less acidic conditions, reagents like nitric acid in trifluoroacetic anhydride have been successfully employed, which are thought to involve the formation of dinitrogen pentoxide (N₂O₅). semanticscholar.orgresearchgate.net The synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, a related compound, utilizes fuming nitric acid in concentrated sulfuric acid, highlighting the use of strong conditions for certain substituted pyrazoles. researchgate.net The reaction temperature is a critical parameter; for instance, nitrations are often performed at low temperatures (e.g., 0°C) to control the exothermic nature of the reaction and minimize side products. mdpi.com
| Nitrating Agent | Active Species (Presumed) | Typical Conditions | Reference |
|---|---|---|---|
| HNO₃ / H₂SO₄ | Nitronium ion (NO₂⁺) | Concentrated acids, often at elevated temperatures (e.g., >50°C). | semanticscholar.orgresearchgate.net |
| HNO₃ / Acetic Anhydride | Acetyl nitrate | Often used at 0°C. | nih.govcdnsciencepub.commdpi.com |
| HNO₃ / Trifluoroacetic Anhydride | Dinitrogen pentoxide (N₂O₅) | Milder conditions, can be used for direct nitration. | semanticscholar.orgresearchgate.net |
| Fuming HNO₃ | Nitronium ion (NO₂⁺) | Used with or without sulfuric acid for less reactive substrates. | nih.govmdpi.com |
Regioselectivity Considerations in Nitration Reactions
The position of electrophilic substitution on the pyrazole ring is highly regioselective. Due to the electronic properties of the heterocyclic ring, electrophilic attack, such as nitration, preferentially occurs at the C4 position. rrbdavc.orgresearchgate.net The nitrogen atoms at positions 1 and 2 are electronegative and deactivate the adjacent C3 and C5 positions towards electrophilic attack. researchgate.net An electrophilic attack at C3 or C5 would lead to a highly unstable intermediate with a positive charge on an azomethine nitrogen, whereas attack at C4 avoids this instability. rrbdavc.org
The nature of the nitrating agent and the substituents already present on the ring can influence this outcome. For 1-phenylpyrazoles, nitration with mixed acids (HNO₃/H₂SO₄) often results in nitration at the para-position of the phenyl ring, as the pyrazole ring is protonated under these strongly acidic conditions, deactivating it. cdnsciencepub.com In contrast, using nitric acid in acetic anhydride on the same substrates typically leads to nitration at the C4 position of the pyrazole ring. cdnsciencepub.com In the case of 5-chloro-3-methyl-1-phenyl-1H-pyrazole, nitration with concentrated nitric acid in acetic anhydride yields the 4-nitro derivative. mdpi.com Using stronger conditions, such as fuming nitric acid, can lead to dinitration, with nitro groups being introduced at both the C4 position of the pyrazole and the para-position of the phenyl ring. mdpi.com For a 1-propyl-5-methylpyrazole, the C4 position is the most activated site for electrophilic nitration, leading predictably to the 4-nitro product. However, to obtain the target compound, this compound, nitration must occur at the C3 position. This is less favorable and suggests that the synthesis might proceed through a precursor where the C4 position is blocked, or via a ring-formation strategy that directly places the nitro group at C3.
Mechanistic Aspects of Electrophilic Nitration
The mechanism of pyrazole nitration is a classic example of electrophilic aromatic substitution. researchgate.net The process begins with the generation of a potent electrophile, the nitronium ion (NO₂⁺), from the nitrating agent. researchgate.net The π-electron system of the pyrazole ring acts as a nucleophile, attacking the nitronium ion. As discussed, this attack occurs preferentially at the C4 position to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. rrbdavc.org
In the final step, a base present in the reaction medium (such as HSO₄⁻ or H₂O) abstracts a proton from the C4 position of the sigma complex, restoring the aromaticity of the pyrazole ring and yielding the 4-nitropyrazole product. youtube.com When using nitric acid-acetic anhydride, it has been proposed that the mechanism may involve an initial addition of the nucleophilic N2 of the pyrazole to the electrophilic carbonyl carbon of protonated acetyl nitrate. cdnsciencepub.com A subsequent series of electron shifts would then favor the delivery of the nitro group to the C4 position. cdnsciencepub.com
N-Alkylation Approaches for 1-Propyl Substitution
Introducing the propyl group at the N1 position of the pyrazole ring is a crucial step that can be achieved through several N-alkylation methods. The choice of method depends on the substrate, desired regioselectivity, and process scale.
A common laboratory and industrial approach is the reaction of an N-unsubstituted pyrazole with an alkylating agent, such as a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane), in the presence of a base. rrbdavc.org The base (e.g., sodium hydride, potassium carbonate) deprotonates the pyrazole N-H, generating a pyrazolate anion that acts as a nucleophile to displace the halide. For unsymmetrical pyrazoles, this method can produce a mixture of N1 and N2 alkylated regioisomers.
More advanced and regioselective methods have been developed. Acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles offers a newer route. researchgate.netmdpi.com This method can provide good yields of N-alkyl pyrazoles, with regioselectivity being controlled primarily by steric factors. mdpi.com Another innovative approach involves a two-enzyme cascade where a promiscuous enzyme generates a non-natural S-adenosyl-l-methionine analog from a haloalkane (like a propyl halide), and a second engineered enzyme transfers the propyl group with very high regioselectivity (>99%) to the pyrazole substrate. nih.gov For industrial applications, gas-phase alkylation of pyrazoles with alcohols (e.g., propanol) over solid acid catalysts like crystalline aluminosilicates or aluminophosphates has been developed, offering high yields under continuous flow conditions. google.com
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Classical Alkylation | Propyl halide (e.g., Pr-Br), Base (e.g., NaH, K₂CO₃) | Commonly used; can produce regioisomeric mixtures. | rrbdavc.org |
| Acid-Catalyzed Alkylation | Propyl trichloroacetimidate, Brønsted acid (e.g., CSA) | Provides access to N-alkyl pyrazoles; sterically controlled regioselectivity. | researchgate.netmdpi.com |
| Enzymatic Alkylation | Propyl halide, engineered enzymes, recycled cosubstrate | Achieves exceptional regioselectivity (>99%). | nih.gov |
| Catalytic Gas-Phase Alkylation | Propanol, Crystalline aluminosilicate (B74896) catalyst | Suitable for industrial scale; high yield. | google.com |
Introduction of Methyl Group at Position 5 (or 3)
The 5-methyl substituent is typically incorporated during the synthesis of the pyrazole ring itself, rather than being added to a pre-formed ring. The most common and versatile method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. rrbdavc.org
To synthesize a 5-methylpyrazole (which can tautomerize with 3-methylpyrazole), the 1,3-dicarbonyl precursor must contain a terminal methyl group. A classic starting material for this is ethyl acetoacetate. jmchemsci.comnih.govresearchgate.net Reaction of ethyl acetoacetate with hydrazine hydrate leads to the formation of 3-methyl-5-pyrazolone, a versatile intermediate that exists in equilibrium with its tautomeric forms. jmchemsci.comresearchgate.net Subsequent chemical modifications can then be performed on this core structure. Alternatively, acetylacetone (2,4-pentanedione) can be reacted with hydrazine to form 3,5-dimethylpyrazole. chemicalbook.com This can then be selectively oxidized, for example with potassium permanganate (B83412), to yield 5-methyl-1H-pyrazole-3-carboxylic acid, demonstrating how a methyl group can be retained at one position while the other is functionalized. chemicalbook.com
Stepwise vs. One-Pot Synthetic Protocols
The synthesis of a polysubstituted pyrazole like this compound can be approached through either a stepwise sequence or a more convergent one-pot protocol.
A stepwise synthesis involves the sequential execution of individual reactions with the isolation and purification of intermediates at each stage. A logical stepwise route to the target compound would be:
Ring Formation: Synthesis of a 3(5)-methylpyrazole derivative, for instance from the reaction of a suitable 1,3-dicarbonyl with hydrazine. rrbdavc.org
N-Alkylation: Introduction of the 1-propyl group using one of the methods described previously. rrbdavc.orggoogle.com
Nitration: Introduction of the nitro group at the C3 position. This is the most challenging step due to the C4 directing effect. nih.govrrbdavc.org This route might require a blocking group at C4 or begin with a precursor that already has a group at C3 that can be converted to nitro. The commercial synthesis of sildenafil, which contains a 1-methyl-3-propyl-4-nitropyrazole core, follows a stepwise process involving ring formation, nitration, and other functional group manipulations, underscoring the industrial viability of this approach for complex pyrazoles. researchgate.netresearchgate.net
One-pot protocols , in contrast, combine multiple reaction steps in a single flask without isolating intermediates, offering improved efficiency, reduced waste, and simpler operations. thieme-connect.comresearchgate.net Various one-pot methods for synthesizing substituted pyrazoles have been reported. These often involve multi-component reactions, such as the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized in situ to the pyrazole. thieme-connect.comresearchgate.net While these methods are powerful for rapidly generating pyrazole libraries, they may not be directly applicable to the synthesis of a specific, highly functionalized target like this compound, where precise control over the introduction of each substituent is paramount. A one-pot three-component reaction of phenyl hydrazines, nitroolefins, and benzaldehydes has been reported for the synthesis of 1,3,5-trisubstituted pyrazoles, demonstrating the potential of such strategies to create complex pyrazoles in a single operation. acs.org
Ultimately, the choice between a stepwise and a one-pot synthesis depends on a balance between the desired control and regioselectivity (favoring a stepwise approach) and the need for efficiency and atom economy (favoring a one-pot approach).
Advanced Synthetic Techniques and Sustainable Chemistry Approaches
Modern synthetic chemistry emphasizes efficiency, speed, and environmental responsibility. The following subsections detail advanced methods applicable to the synthesis of substituted pyrazoles like this compound.
Microwave-assisted organic synthesis has become a cornerstone technique for accelerating chemical reactions. medicaljournalshouse.com Compared to conventional heating methods that can require long reaction times of 12-16 hours, microwave irradiation can often reduce reaction times to mere minutes (4-7 min) while improving product yields. medicaljournalshouse.com This efficiency stems from the direct heating of the solvent and reactant molecules, leading to rapid temperature increases and enhanced reaction rates. medicaljournalshouse.comdergipark.org.tr
The synthesis of pyrazole cores is well-suited to microwave assistance. For instance, the condensation of β-diketones (like acetylacetone) with hydrazine derivatives is a fundamental method for forming the pyrazole ring. Under microwave irradiation, these reactions proceed quickly and often in high yields. medicaljournalshouse.com A variety of 1-aryl-1H-pyrazole-5-amines have been prepared efficiently using microwave heating at 150 °C for 10-15 minutes in aqueous hydrochloric acid, with yields typically ranging from 70-90%. nih.gov Solvent-free conditions have also been successfully employed for the synthesis of pyrazolone derivatives, further enhancing the green credentials of this method. mdpi.com
While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the reviewed literature, the general applicability of this method to pyrazole synthesis is well-established. The reaction of a suitable propyl-substituted β-diketone with a hydrazine, followed by nitration, or the cyclization of precursors already containing the nitro group, could foreseeably be accelerated using this technology.
Table 1: Examples of Microwave-Assisted Pyrazole Synthesis Conditions
| Precursors | Product Type | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Enones + Semicarbazide HCl | 5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles | 100 W, 70°C, 2.2 bar | 4 min | 82-96% | dergipark.org.tr |
| Hydrazine + β-Ketoesters | Substituted Pyrazolones | 420 W, Solvent-free | 10 min | 71% | mdpi.com |
| Aryl Hydrazine + α-Cyanoketone | 1-Aryl-1H-pyrazole-5-amines | 150°C, 1M HCl (aq) | 10-15 min | 70-90% | nih.gov |
| Phenyl Hydrazine + Ethyl Acetoacetate | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Reflux (Conventional) vs. MW | 5.5 h vs. 2-4 min | 80% vs. Improved | dergipark.org.trmdpi.com |
| Hydrazonoyl Chlorides + Enaminones | Polysubstituted Pyrazoles | 140°C, Water | 20 min | 60-80% | dergipark.org.tr |
Catalysis is fundamental to modern organic synthesis, offering pathways to compounds with high efficiency and selectivity. For pyrazoles, catalysts are employed both in the initial ring formation and in subsequent functionalization. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for derivatizing the pyrazole ring directly, avoiding the need for pre-functionalized substrates.
Palladium (Pd) catalysts are particularly effective. For instance, the presence of an electron-withdrawing group, such as a nitro group at the C4 position of a pyrazole, can activate the C5-H bond, enabling Pd-catalyzed allylation and benzylation reactions. researchgate.net This is highly relevant to nitrated pyrazoles, as the nitro group renders the pyrazole ring less basic and the C-H bond more acidic, facilitating the catalytic cycle. researchgate.net Similarly, palladium catalysts have been used for the direct nitration of C-H bonds in the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives, demonstrating a chelate-assisted cleavage of C-H bonds to form a C-N bond.
N-Heterocyclic carbenes (NHCs) have also been reported as effective catalysts in reactions involving pyrazoles, such as the asymmetric synthesis of pyrazole-functionalized cyanides, highlighting the versatility of catalytic approaches. acs.org The nitration of the pyrazole ring itself, a key step in forming this compound, can be achieved using traditional mixed-acid (HNO₃/H₂SO₄) conditions. researchgate.net However, catalyst-mediated methods offer milder alternatives.
Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of nitropyrazoles, several strategies align with these principles. One significant approach is the use of solid-supported reagents, which are often recoverable and reusable, and can replace more hazardous traditional reagents.
A facile and environmentally friendly method for the nitration of pyrazoles utilizes bismuth nitrate supported on silica (B1680970) or montmorillonite (B579905) K-10 clay. nih.gov These reactions can proceed at room temperature and avoid the use of strong, corrosive acids like sulfuric acid. nih.gov For example, 1-methylpyrazole (B151067) can be nitrated to produce 1-methyl-3-nitropyrazole using a silica-bismuth nitrate system in THF. nih.gov The use of water as a solvent, where feasible, is another key aspect of green synthesis. nih.gov
Microwave-assisted synthesis, as discussed in section 2.3.1, is also considered a green technique due to its rapid reaction times, which lead to significant energy savings, and its frequent compatibility with solvent-free conditions or greener solvents like water and ethanol. medicaljournalshouse.comnih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, further reduces waste and improves efficiency.
Table 2: Green Chemistry Approaches for Pyrazole Synthesis & Nitration
| Green Approach | Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Solid-Supported Nitration | Silica-Bismuth Nitrate, THF, Room Temp. | Avoids strong acids, mild conditions, low toxicity. | nih.gov |
| Aqueous Media | Water as solvent in MW synthesis | Reduces use of volatile organic compounds (VOCs). | nih.gov |
| Nanocatalysis | SBA-Pr-SO3H nanocatalyst, Water, Reflux | Environmentally benign catalyst, aqueous solvent. | nih.gov |
| Microwave Synthesis | Solvent-free or aqueous/ethanolic media | Reduced reaction time, energy efficiency, less solvent waste. | medicaljournalshouse.commdpi.com |
Post-Synthetic Functionalization and Derivatization
Once the this compound scaffold is formed, it can be further modified to introduce new functional groups, altering its chemical and physical properties.
The halogenation of pyrazoles is a common transformation for creating intermediates for cross-coupling reactions. The regioselectivity of halogenation on the pyrazole ring is highly dependent on the substitution pattern. In unsubstituted pyrazoles, electrophilic halogenation occurs preferentially at the C4 position. researchgate.net
To achieve halogenation at the C3 or C5 positions, the C4 position must typically be blocked. researchgate.net For a substrate like this compound, the C4 position is open and would be the most likely site of electrophilic attack. Common and effective halogenating agents include N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). researchgate.net
The synthesis of a related compound, 3-Bromo-1-ethyl-5-nitro-1H-pyrazole, is achieved by reacting 3-bromo-1-ethyl-1H-pyrazole with nitric acid, indicating that a pre-halogenated pyrazole can be nitrated. Conversely, a nitropyrazole can be halogenated. The synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile has been achieved through a Sandmeyer reaction on a diaminopyrazole precursor, showcasing an alternative route to brominated pyrazoles. nih.gov Given the structure of this compound, direct halogenation would be expected to yield the 4-halo derivative.
The introduction of a carboxylic acid group onto the pyrazole ring opens up a vast number of subsequent derivatization possibilities, most notably the formation of amides and esters. A highly relevant example is the synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, an intermediate in the synthesis of sildenafil. researchgate.net This compound is synthesized via the nitration of its precursor, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, using a mixture of fuming nitric acid and concentrated sulfuric acid. nih.govresearchgate.net This demonstrates that a carboxylated pyrazole can withstand strong nitrating conditions, although the reaction is highly exothermic and requires careful control. researchgate.net
Once the pyrazole carboxylic acid is obtained, it can be readily converted into an ester. Standard esterification methods include the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid. researchgate.net Microwave irradiation can be used to accelerate this process. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, typically using thionyl chloride (SOCl₂), which then reacts cleanly with an alcohol to form the corresponding ester, such as ethyl 5-methyl-1H-pyrazole-3-carboxylate. nist.govresearchgate.net
This two-step process (carboxylation followed by esterification) or the direct synthesis of pyrazole esters (e.g., from the cyclization of β-keto esters) are robust methods for producing pyrazole ester derivatives. nist.govepa.gov
Ammonolysis and Amide Formation
Direct ammonolysis of the pyrazole ring of this compound is not a commonly reported transformation. However, the pyrazole scaffold can be functionalized with groups that readily undergo amide formation. For instance, the introduction of a carboxylic acid group onto the pyrazole ring allows for subsequent conversion to a carboxamide. This transformation is a fundamental reaction in organic synthesis, often proceeding through the activation of the carboxylic acid.
A representative example, based on the chemistry of structurally similar pyrazole derivatives, involves the conversion of a pyrazole carboxylic acid to its corresponding amide. This process typically involves the use of a coupling agent or the formation of an acyl chloride intermediate, which then reacts with ammonia (B1221849) or an amine.
Table 1: Illustrative Example of Amide Formation on a Pyrazole Scaffold This table is based on the transformation of a related pyrazole carboxylic acid and serves as an illustrative example of amide formation chemistry on the pyrazole ring system.
| Reactant | Reagents | Conditions | Product | Yield |
| 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃) | Toluene, 55-60°C, 6 hours | 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | 92.3% |
This two-step, one-pot synthesis highlights a robust method for amide synthesis from a pyrazole carboxylic acid. The initial step involves the conversion of the carboxylic acid to the more reactive acyl chloride. The subsequent addition of ammonia leads to the formation of the primary amide. This methodology underscores the potential to introduce amide functionalities to the pyrazole core, provided a suitable precursor like a carboxylic acid is present.
Reductive Transformations (e.g., Nitro to Amino)
The reduction of the nitro group on the pyrazole ring is a critical transformation, as it provides access to the corresponding amino-pyrazole, a versatile building block for further chemical elaboration. The conversion of a nitro group to an amino group can be achieved using various reducing agents, with the choice of reagent often depending on the presence of other functional groups in the molecule and the desired selectivity.
Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or the use of metallic reducing agents in acidic media (e.g., tin or iron in hydrochloric acid). For pyrazole systems, these standard conditions are generally applicable. The resulting amino-pyrazoles are valuable intermediates in the synthesis of a wide range of biologically active molecules. nih.govchim.it
Table 2: General Method for the Reductive Transformation of a Nitro-Pyrazole This table outlines a general procedure for the reduction of a nitro-pyrazole to an amino-pyrazole, a common transformation for this class of compounds.
| Reactant | Reducing Agent | Solvent | Conditions | Product |
| This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) or Metal/Acid (e.g., Sn/HCl, Fe/HCl) | Ethanol, Methanol, or Acetic Acid | Room temperature to reflux | 5-methyl-1-propyl-1H-pyrazol-3-amine |
The transformation of the nitro-pyrazole to the amino-pyrazole significantly alters the electronic properties of the pyrazole ring, with the amino group acting as an electron-donating group. This change in electronic nature can influence the reactivity of the pyrazole ring in subsequent reactions. The resulting 5-methyl-1-propyl-1H-pyrazol-3-amine is a key synthetic intermediate. uni.lu
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for mapping the carbon and proton framework of 5-methyl-3-nitro-1-propyl-1H-pyrazole. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR data allows for the unambiguous assignment of all signals and provides insights into the molecule's solution-state behavior.
Elucidation of Proton (¹H) and Carbon (¹³C) Connectivity
The ¹H and ¹³C NMR spectra of this compound provide foundational information about its molecular structure. While specific experimental data for this exact compound is not widely published, analysis of closely related structures, such as other substituted nitropyrazoles, allows for a reliable prediction of the chemical shifts. For instance, in a related compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, the propyl group protons show a characteristic triplet for the terminal methyl group around 0.99–1.03 ppm. The ¹³C NMR spectrum is particularly informative for identifying the carbon atoms of the pyrazole (B372694) ring and the various substituents. The carbon atom bearing the nitro group is typically found at a downfield chemical shift due to the group's strong electron-withdrawing nature.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3-NO₂ | - | ~150-160 |
| C4-H | ~6.5-7.0 | ~105-115 |
| C5-CH₃ | ~2.3-2.6 | ~140-150 |
| N1-CH₂CH₂CH₃ | ~4.0-4.3 (t) | ~50-55 |
| N1-CH₂CH₂CH₃ | ~1.8-2.1 (sextet) | ~22-27 |
| N1-CH₂CH₂CH₃ | ~0.9-1.1 (t) | ~10-12 |
| C5-CH₃ | ~2.3-2.6 | ~12-15 |
Note: These are predicted values based on data from analogous structures. Actual experimental values may vary.
Two-Dimensional NMR Techniques for Complex Structure Assignment
To definitively assign the proton and carbon signals and confirm the connectivity within this compound, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. A COSY spectrum would reveal the coupling between adjacent protons, for example, confirming the connectivity within the propyl chain (H-1' to H-2' and H-2' to H-3'). An HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum. For more complex structural details, including the assignment of quaternary carbons, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable.
Applications in Investigating Tautomerism and Isomerism in Solution
Pyrazoles unsubstituted at the N1 position can exhibit annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. nih.govresearchgate.netmdpi.com For this compound, the presence of the propyl group on the N1 nitrogen atom precludes this type of tautomerism. However, NMR spectroscopy is a critical tool for studying potential isomerism. For example, during the synthesis of this compound, other positional isomers could be formed, such as 4-nitro or 5-nitro derivatives. NMR spectroscopy, particularly ¹H and ¹³C NMR, provides a distinct fingerprint for each isomer, allowing for their identification and differentiation. researchgate.net The specific chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the pyrazole ring.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the non-covalent interactions that govern its condensed-phase structure.
Identification of Characteristic Functional Group Modes (e.g., Nitro, Pyrazole Ring)
The IR and Raman spectra of this compound are characterized by specific vibrational modes corresponding to its constituent functional groups. The nitro group (NO₂) exhibits two strong and characteristic stretching vibrations: an asymmetric stretch (νas(NO₂)) typically found in the 1563–1491 cm⁻¹ region and a symmetric stretch (νs(NO₂)) in the 1361–1304 cm⁻¹ range. nih.gov The pyrazole ring itself gives rise to a series of characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations within the ring are expected in the 1400-1600 cm⁻¹ region. acrhem.orgfao.org The C-H stretching vibrations of the methyl and propyl groups will appear in the 2800-3000 cm⁻¹ range, while their bending vibrations are found at lower wavenumbers.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1563–1491 nih.gov |
| Nitro (NO₂) | Symmetric Stretch | 1361–1304 nih.gov |
| Pyrazole Ring | C=N/C=C Stretch | 1400–1600 acrhem.orgfao.org |
| Pyrazole Ring | Ring Breathing/Deformation | 1000–1200 |
| Alkyl (C-H) | Stretch | 2800–3000 |
| Alkyl (C-H) | Bend | 1350–1470 |
Analysis of Intermolecular Interactions in Condensed Phases
In the solid state, molecules of this compound are likely to be arranged in a specific crystalline lattice, influenced by intermolecular interactions such as dipole-dipole forces and van der Waals interactions. While this molecule lacks a hydrogen bond donor, the nitro group and the pyrazole ring nitrogens can act as hydrogen bond acceptors. nih.gov Vibrational spectroscopy is sensitive to these interactions. For example, the formation of weak intermolecular hydrogen bonds involving the pyrazole ring or the nitro group could lead to shifts in their characteristic vibrational frequencies compared to the gas phase or a non-polar solution. The study of these shifts, often complemented by theoretical calculations, can provide valuable insights into the nature and strength of intermolecular forces in the condensed phase. acrhem.orgfao.org
Following a comprehensive search for scientific literature, detailed experimental data on the chemical compound "this compound" is not available. Specifically, no published mass spectrometry or X-ray crystallography studies for this exact molecule could be located.
The search results did yield information for structurally related compounds, such as 5-methyl-3-nitro-1H-pyrazole, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, and 5-methyl-4-nitro-1-propyl-1H-pyrazole. However, due to the strict requirement to focus solely on "this compound," the advanced structural characterization and spectroscopic analysis as outlined in the request cannot be provided.
Therefore, the generation of an article with the specified content for "this compound" is not possible at this time due to the absence of the required scientific data in the public domain.
Following a comprehensive search for dedicated computational and theoretical investigations on the specific compound This compound , it has been determined that publicly accessible scientific literature containing the specific data required for the outlined article is not available. Searches for Density Functional Theory (DFT) studies, Hartree-Fock (HF) analyses, and specific calculated parameters such as spectroscopic data, Molecular Electrostatic Potential (MEP) surfaces, and Frontier Molecular Orbitals (HOMO-LUMO) for this exact molecule did not yield relevant results.
While computational studies have been conducted on structurally similar pyrazole derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from these related compounds. The generation of a scientifically accurate and detailed article as per the requested outline, including specific data tables and research findings, is contingent on the availability of such dedicated studies.
Consequently, it is not possible to provide the requested article at this time.
Computational and Theoretical Investigations
Investigation of Tautomerism and Conformational Equilibria
Computational chemistry provides powerful tools to investigate molecular structures, stabilities, and dynamic processes such as tautomerism and conformational changes. For N-substituted pyrazoles like 5-methyl-3-nitro-1-propyl-1H-pyrazole, where annular tautomerism is blocked, the focus shifts to the conformational equilibria of its substituents.
While the N-propyl group on this compound prevents the annular prototropic tautomerism common in NH-pyrazoles, understanding the tautomeric preference of its precursor, 5-methyl-3-nitro-1H-pyrazole, is crucial. nih.gov Theoretical studies on disubstituted pyrazoles have shown that the relative stability of tautomers is significantly influenced by the electronic nature of the substituents at the C3 and C5 positions. nih.gov Generally, electron-withdrawing groups tend to favor positioning away from the NH group, while electron-donating groups prefer to be adjacent to it. nih.gov
In the case of 5-methyl-3-nitro-1H-pyrazole, two tautomers are possible: 3-methyl-5-nitro-1H-pyrazole and 5-methyl-3-nitro-1H-pyrazole. The nitro group is strongly electron-withdrawing, whereas the methyl group is electron-donating. Based on theoretical principles, the tautomer with the nitro group at C3 and the methyl group at C5 (5-methyl-3-nitro-1H-pyrazole) is predicted to be the more stable form. nih.gov This preference places the NH group (position 1) closer to the electron-donating methyl group.
For the N-alkylated target compound, the primary energetic considerations revolve around conformational isomerism, specifically the rotation around the N1-C(propyl) bond and the C3-N(nitro) bond. The n-propyl group can adopt different conformations, primarily anti (trans) and gauche, leading to different spatial arrangements and energies. researchgate.net High-level theoretical studies on similar flexible alkyl chains, such as in n-pentane, have quantified the energy differences between these conformers. researchgate.net It is expected that the anti-conformer of the propyl group, where the chain is extended, would be the lowest in energy due to minimized steric hindrance.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer (Propyl Group) | Assumed Dihedral Angle (C2-N1-C_propyl-C_propyl) | Predicted Relative Energy (kcal/mol) | Notes |
| Anti (Trans) | ~180° | 0.00 | Most stable, lowest steric hindrance. |
| Gauche | ~±60° | 0.6 - 1.0 | Slightly higher in energy due to steric interactions. |
Note: Data is hypothetical and based on general principles of conformational analysis of n-alkanes. Specific values require dedicated quantum chemical calculations.
Solvents can significantly alter the energetic landscape of molecules, influencing both tautomeric and conformational equilibria. For pyrazole (B372694) tautomers, polar solvents can stabilize the more polar tautomeric form and can disrupt intermolecular hydrogen bonding that might favor a particular tautomer in the solid state or in non-polar solvents. nih.govfu-berlin.de
Table 2: Expected Influence of Solvent Polarity on Conformational Equilibria
| Solvent Type | Dielectric Constant (ε) | Expected Effect |
| Non-polar (e.g., Hexane) | ~2 | Favors conformers with lower dipole moments; intramolecular forces dominate. |
| Polar Aprotic (e.g., DMSO) | ~47 | Stabilizes conformers with larger dipole moments through dipole-dipole interactions. |
| Polar Protic (e.g., Water) | ~80 | Stabilizes polar conformers; may form weak hydrogen bonds with the N2 atom or nitro group oxygens. |
Note: This table outlines general principles of solvent effects on molecular conformation.
Prediction of Reactivity and Regioselectivity
The reactivity of the pyrazole ring is dictated by the electronic effects of its substituents. In this compound, the ring is influenced by a strongly electron-withdrawing nitro group at C3, a weakly electron-donating methyl group at C5, and an N-alkyl group. The pyrazole ring itself is aromatic and can undergo electrophilic substitution reactions. mdpi.com
The powerful deactivating effect of the nitro group significantly reduces the nucleophilicity of the pyrazole ring, making electrophilic aromatic substitution more difficult compared to unsubstituted pyrazole. The directing effects of the substituents are crucial for predicting regioselectivity. The N1-propyl and C5-methyl groups are ortho, para-directing (directing to C4), while the C3-nitro group is a meta-director (also directing to C4). Therefore, electrophilic attack, should it occur, is strongly predicted to take place at the C4 position, which is the only unsubstituted carbon on the ring.
Conversely, the electron deficiency induced by the nitro group makes the ring susceptible to nucleophilic aromatic substitution, particularly at the carbon atoms bearing the nitro group (C3) or other potential leaving groups.
Table 3: Predicted Reactivity and Regioselectivity
| Reaction Type | Predicted Site of Attack | Rationale |
| Electrophilic Aromatic Substitution | C4 | The C4 position is activated by the N-propyl and C5-methyl groups and is the meta-position relative to the deactivating nitro group. |
| Nucleophilic Aromatic Substitution | C3, C5 | The strong electron-withdrawing effect of the nitro group makes the ring electron-deficient, activating it for nucleophilic attack. |
| Deprotonation | C4-H, Methyl Protons | The C4-H is acidified by the adjacent nitro group. Methyl protons can also be removed by a strong base. |
Intermolecular Interactions and Self-Assembly Studies
The pattern of intermolecular interactions determines the macroscopic properties of a compound, including its crystal packing and boiling point. Unlike NH-pyrazoles, which readily form strong N-H···N hydrogen bonds leading to dimers, trimers, and catemers (chains), N-substituted pyrazoles like the title compound cannot act as hydrogen bond donors in this manner. nih.govresearchgate.netmdpi.com
However, this compound possesses several hydrogen bond acceptor sites: the sp²-hybridized nitrogen atom at the N2 position and the two oxygen atoms of the nitro group. These sites can interact with hydrogen bond donors from other molecules or solvents.
The dominant intermolecular forces in the absence of strong hydrogen bonding donors are expected to be dipole-dipole interactions and van der Waals forces. The nitro group imparts a significant dipole moment to the molecule. In the solid state, molecules would likely arrange themselves in an anti-parallel fashion to optimize the alignment of these dipoles. Hirshfeld surface analysis on other energetic nitropyrazoles has revealed the significance of O···N and O···O close contacts in their crystal packing. nih.gov Additionally, π-π stacking interactions between the aromatic pyrazole rings of adjacent molecules may contribute to the stability of the condensed phase. mdpi.com
Molecular Dynamics and Simulation Approaches
While no specific molecular dynamics (MD) simulations for this compound have been reported, this computational technique is highly applicable for studying its dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into molecular motions and properties over time.
Potential Applications of MD Simulations:
Conformational Dynamics: MD simulations can be used to explore the potential energy surface of the molecule, mapping the conformational landscape of the flexible n-propyl group and determining the free energy barriers between different conformers (e.g., anti-to-gauche transitions). researchgate.net
Solvation Studies: By simulating the pyrazole derivative in a box of explicit solvent molecules (e.g., water, DMSO), one can study the structure of the solvation shell, the average number of solvent molecules interacting with the hydrogen bond acceptor sites, and the influence of the solvent on conformational preferences. nih.gov
Condensed-Phase Properties: Simulating a large number of molecules in the NPT (constant number of particles, pressure, and temperature) ensemble can be used to predict bulk properties like density, thermal expansion, and diffusion coefficients in the liquid state. Crystal packing simulations can also be performed to predict the solid-state structure.
Interaction with Biomolecules: If the compound has potential biological activity, MD simulations can be employed to study its binding mode and dynamics within the active site of a target protein, providing insights into the specific intermolecular interactions that stabilize the complex. mdpi.com
Chemical Reactivity and Mechanistic Studies
Electrophilic Aromatic Substitution Reactions
The pyrazole (B372694) ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). nih.gov The lone pair of the pyrrole-type nitrogen (N1) is part of the aromatic sextet, which increases the electron density of the ring and facilitates reactions with electrophiles. nih.gov However, the pyridine-type nitrogen (N2) is electron-withdrawing, which deactivates the ring somewhat compared to pyrrole. nih.gov In substituted pyrazoles, electrophilic attack occurs preferentially at the C4 position if it is sterically accessible, as this position is most activated by the ring nitrogens. nih.govnih.gov The presence of the N1-propyl and C5-methyl groups further enhances the electron density of the ring through an inductive effect, while the C3-nitro group strongly deactivates the ring towards electrophilic attack due to its powerful electron-withdrawing nature.
The nitration of a pyrazole ring is a classic example of electrophilic aromatic substitution. nih.gov The reaction is typically carried out with a mixture of a strong acid, such as sulfuric acid (H₂SO₄), and a nitrating agent like nitric acid (HNO₃). This mixture generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. nih.govnih.gov
The mechanism proceeds in two main steps:
Attack by the π-system: The nucleophilic π-electron system of the pyrazole ring attacks the electrophilic nitronium ion. This rate-determining step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion, temporarily disrupting the ring's aromaticity. researchgate.net
Rearomatization: A weak base, such as water or the HSO₄⁻ ion, abstracts a proton from the C4 position, restoring the aromatic system and yielding the nitrated pyrazole. nih.govresearchgate.net
For N-substituted pyrazoles like 5-methyl-3-nitro-1-propyl-1H-pyrazole, any further nitration would be directed to the only available position on the ring, C4. The existing nitro group at C3 strongly deactivates the ring, making further nitration difficult, often requiring harsh conditions such as heating with fuming nitric and sulfuric acids. nih.gov For instance, the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to its 4-nitro derivative is a key step in the synthesis of related compounds and highlights the C4 position's reactivity. nih.govresearchgate.net The site selectivity is also temperature-dependent in some pyrazole systems. mdpi.com
Halogenation of pyrazoles also proceeds via an electrophilic aromatic substitution mechanism. The C4 position is the typical site of halogenation due to its higher electron density. nih.govacs.org Various halogenating agents can be employed.
Common reagents include:
Bromination: N-Bromosuccinimide (NBS) or bromine (Br₂). scispace.comnih.gov
Chlorination: N-Chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine (Cl₂). scispace.comnih.gov
Iodination: N-Iodosuccinimide (NIS) or iodine (I₂). acs.orgscispace.com
The reaction provides an efficient, metal-free protocol for synthesizing 4-halogenated pyrazole derivatives under mild, room-temperature conditions. acs.org The process involves the attack of the pyrazole ring on the electrophilic halogen source, formation of a sigma complex, and subsequent deprotonation to restore aromaticity.
| Halogen | Reagent | Abbreviation | Source |
|---|---|---|---|
| Chlorine | N-Chlorosuccinimide | NCS | scispace.comnih.gov |
| Chlorine | Sulfuryl Chloride | SO₂Cl₂ | nih.gov |
| Bromine | N-Bromosuccinimide | NBS | scispace.comnih.gov |
| Bromine | Bromine | Br₂ | scispace.com |
| Iodine | N-Iodosuccinimide | NIS | libretexts.org |
| Iodine | Iodine | I₂ | scispace.com |
Besides nitration and halogenation, the pyrazole ring can undergo other electrophilic substitutions, primarily at the C4 position. These reactions further demonstrate the versatility of the pyrazole scaffold in organic synthesis. nih.gov
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) onto the ring.
Vilsmeier-Haack Reaction: The use of a formylating agent like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group (-CHO), yielding a pyrazole-4-carbaldehyde. scispace.com
Friedel-Crafts Reactions: While the pyrazole ring is generally deactivated for classical Friedel-Crafts alkylation and acylation due to the basic nitrogen atom coordinating with the Lewis acid catalyst, umpoled variants or specific conditions can be used. acs.org
Nucleophilic Substitution Reactions
While electron-rich aromatic rings are generally resistant to nucleophilic attack, the presence of potent electron-withdrawing groups, such as a nitro group, can activate a ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This reaction is particularly favored when the nitro group is positioned ortho or para to a suitable leaving group, as it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orglibretexts.org
In the context of this compound, the nitro group itself can act as a leaving group, although this is less common than substitution of a halide. More relevant is the activation of other positions. If a leaving group (e.g., a halide) were present at the C5 position, it would be para to the C3-nitro group, making it susceptible to displacement by nucleophiles. Research on isomeric nitropyrazoles has shown that a nitro group at position 5 is significantly more reactive and prone to displacement by nucleophiles (such as alkoxides or thiolates) than a nitro group at position 3. researchgate.net
Another relevant mechanism is Vicarious Nucleophilic Substitution (VNS), where a carbanion bearing a leaving group at the alpha-position attacks the nitro-activated aromatic ring, followed by base-induced elimination to yield a C-H substitution product. acs.org This has been demonstrated on 4-nitropyrazole. acs.org
Cycloaddition and Condensation Reactions
The aromatic nature of the pyrazole ring makes it generally unreactive as a component in pericyclic reactions like Diels-Alder cycloadditions. However, its substituents can participate in various cycloaddition and condensation reactions.
Many synthetic routes to pyrazoles and related heterocycles rely on [3+2] cycloaddition reactions, where a 1,3-dipole (like a nitrile imine or a diazoalkane) reacts with a dipolarophile (like an alkene or alkyne). researchgate.netmdpi.comreagentia.eu While this is crucial for the synthesis of the ring, the fully-formed this compound is unlikely to participate directly in such reactions.
Condensation reactions, however, are plausible, typically involving the C5-methyl group. The protons on a methyl group adjacent to an aromatic ring can be sufficiently acidic to be removed by a strong base, generating a carbanion. This nucleophilic species can then react with electrophiles like aldehydes or ketones in aldol-type condensation reactions. The N-H bond of an unsubstituted nitropyrazole can also participate in condensation reactions, such as the Mannich reaction. nih.gov
Oxidation-Reduction Chemistry of the Nitro Group
The nitro group is a key site for redox chemistry in this compound.
Reduction: The reduction of an aromatic nitro group to a primary amine is one of the most important transformations in organic synthesis. acs.org This conversion dramatically changes the electronic properties of the substituent from strongly deactivating and meta-directing to strongly activating and ortho,para-directing. acs.org This can be accomplished using several methods:
Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel is highly effective for reducing both aromatic and aliphatic nitro groups. acs.orguni.lu
Dissolving Metal Reduction: The use of an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (typically HCl) is a common and milder method that can tolerate other reducible functional groups. acs.org
| Method | Reagents | Selectivity Notes | Source |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Highly efficient; may also reduce alkenes, alkynes, etc. | nih.gov |
| Catalytic Hydrogenation | H₂, Raney Ni | Often used to avoid dehalogenation of aryl halides. | nih.gov |
| Dissolving Metal | Fe, HCl or AcOH | Mild, good for selective reduction. | acs.org |
| Dissolving Metal | Zn, HCl or AcOH | Mild, good for selective reduction. | acs.org |
| Metal Salt | SnCl₂ | Mild method tolerant of other reducible groups. | nih.gov |
Oxidation: The nitro group itself is in a high oxidation state and is not readily oxidized further. However, the alkyl substituents on the pyrazole ring can be oxidized. The C5-methyl group and the N1-propyl group are susceptible to oxidation under strong oxidizing conditions, for example, with potassium permanganate (B83412) (KMnO₄), which can convert alkyl side chains on aromatic rings to carboxylic acids. youtube.com Additionally, oxidative coupling reactions of related aminopyrazoles to form azopyrroles have been reported using oxidants like tert-butyl hydroperoxide (TBHP). nih.gov
Catalytic Transformations and Reaction Optimization
No studies detailing the catalytic transformations or reaction optimization specifically for this compound were identified.
Mechanistic Elucidation of Novel Reaction Pathways
There is no available information on the mechanistic elucidation of any novel reaction pathways involving this compound.
Structure Activity/property Relationship Sar/spr Principles
General Principles of SAR for Pyrazole (B372694) Derivatives
The pyrazole ring is a versatile scaffold in chemistry, and the nature of the substituents on this five-membered heterocycle significantly influences its properties and activity. nih.gov Pyrazole itself contains two adjacent nitrogen atoms, one of which is pyrrole-like (proton-donating) and the other pyridine-like (proton-accepting), allowing it to participate in hydrogen bonding as both a donor and an acceptor. nih.govmdpi.com This dual character is fundamental to its interaction with other molecules.
Structure-activity relationship (SAR) studies on pyrazole derivatives have established several key principles:
Substitution Position: The biological and chemical properties of pyrazoles are heavily dependent on the position of substituents (at N1, C3, C4, or C5). mdpi.comresearchgate.net For instance, in certain cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5-position, a carboxamide group at the C3-position, and a 2,4-dichlorophenyl substituent at the N1-position were found to be critical for potent activity. nih.gov
N1-Substitution: The substitution at the pyrrole-like nitrogen (N1) removes its ability to act as a hydrogen bond donor, which can alter its interaction with biological targets. nih.gov
C3 and C5-Substitutions: These positions are often deactivated for electrophilic substitution due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack. nih.gov Modifications at these positions can significantly impact activity. For example, in a series of meprin inhibitors, introducing different groups at the C3 and C5 positions modulated inhibitory activity and selectivity. nih.gov
C4-Substitution: The C4 position is typically where electrophilic substitution reactions like nitration and halogenation occur. nih.gov
These general principles form the basis for understanding how the specific arrangement of methyl, nitro, and propyl groups in 5-methyl-3-nitro-1-propyl-1H-pyrazole dictates its unique characteristics.
Influence of Substituents on Electronic Properties and Reactivity
The electronic landscape of the pyrazole ring is significantly modulated by the inductive and resonance effects of its substituents. In this compound, the nitro group, methyl group, and propyl group each exert a distinct influence.
The nitro group (-NO₂) is a powerful electron-withdrawing group, which profoundly impacts the pyrazole ring's electron density and reactivity. When attached to the pyrazole ring, it significantly lowers the electron density through a combination of strong resonance and inductive effects. This electron-withdrawing effect increases the ring's susceptibility to nucleophilic attack and generally increases the acidity of the pyrazole ring proton (in N-unsubstituted pyrazoles). mdpi.comfu-berlin.de
The presence of nitro groups is a key factor in the development of energetic materials based on pyrazole, as it increases density and improves the oxygen balance of the compound. nih.govresearchgate.net The position of the nitro group is crucial; for instance, placing a nitro group at the C4 position can enhance the electron-withdrawing effect from the pyrazole ring. mdpi.com In spectroscopic terms, the electron-withdrawing nature of the nitro group causes a notable downfield shift in the NMR signals of nearby protons and carbons. mdpi.com For example, the nitration of a carbon atom on the pyrazole ring leads to a deshielding effect, resulting in a downfield chemical shift in the 13C NMR spectrum. mdpi.com
Alkyl groups, such as the methyl (-CH₃) and propyl (-CH₂CH₂CH₃) groups in this compound, primarily influence the molecule's steric and hydrophobic properties.
Table 1: Influence of Substituents on Molecular Properties
| Substituent | Position | Primary Influence | Effect on this compound |
|---|---|---|---|
| Nitro (-NO₂) | C3 | Strong Electron-Withdrawing | Decreases electron density of the pyrazole ring, influences reactivity. |
| Methyl (-CH₃) | C5 | Steric Bulk, Hydrophobicity | Contributes to the molecule's shape and nonpolar character. |
Correlation between Molecular Structure and Spectroscopic Signatures
The specific arrangement of atoms and functional groups in a molecule gives rise to a unique spectroscopic fingerprint. For substituted pyrazoles, techniques like NMR, IR, and UV-Vis spectroscopy are used to confirm their structure. nih.gov
NMR Spectroscopy: The chemical shifts in 1H and 13C NMR spectra are highly sensitive to the electronic environment of the nuclei. researchgate.net The electron-withdrawing nitro group at the C3 position in this compound is expected to cause a significant downfield shift (higher ppm value) for the adjacent C4-H proton and the C3 and C4 carbons compared to an unsubstituted pyrazole. mdpi.com The signals for the propyl and methyl groups would appear in the upfield aliphatic region, with their specific shifts and splitting patterns providing information about their connectivity. The N1 nitrogen signal in 15N NMR is also influenced by substituents; electron-withdrawing groups generally shift the N2 signal downfield. mdpi.com
IR Spectroscopy: Infrared (IR) spectroscopy reveals the types of bonds present in a molecule. Key vibrational frequencies for this compound would include characteristic stretching frequencies for the C-H bonds of the alkyl groups, C=N and N-N bonds within the pyrazole ring, and, most distinctly, the symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro group. The N-H stretching band, typically seen between 3100 and 3180 cm⁻¹ in N-unsubstituted pyrazoles, would be absent due to the propyl group at the N1 position. mdpi.com
Table 2: Expected Spectroscopic Features for this compound
| Spectroscopy | Feature | Expected Observation | Rationale |
|---|---|---|---|
| ¹H NMR | C4-H Proton | Downfield shift | Deshielding by the adjacent electron-withdrawing nitro group. mdpi.com |
| Propyl/Methyl Protons | Upfield shifts | Characteristic signals for aliphatic protons. | |
| ¹³C NMR | C3 and C5 Carbons | Downfield shifts | Influence of electronegative nitrogen and nitro/methyl substituents. mdpi.com |
| IR | N-O Stretches | Strong absorptions | Characteristic of the nitro group. |
| C-H Stretches | Absorptions in alkyl region | From methyl and propyl groups. |
Structure-Property Relationships in Advanced Material Applications
The unique electronic and structural features of pyrazole derivatives make them attractive scaffolds for advanced materials, particularly in the field of optics and electronics. benthamdirect.com Their synthetic versatility allows for fine-tuning of properties for specific applications. nih.govnih.gov
Pyrazole derivatives can be designed to exhibit fluorescence, making them useful as probes in biological imaging or as components in organic light-emitting diodes (OLEDs). benthamdirect.comnih.gov The design of such materials relies on several key principles:
Extended Conjugation: The fluorescence of pyrazole compounds is often based on their substituents or fused rings rather than the pyrazole core itself. nih.gov Attaching aromatic or other conjugated systems to the pyrazole ring can create an extended π-electron system, which is essential for fluorescence. This allows for intramolecular charge transfer (ICT), a common mechanism for fluorescence in many organic dyes.
Electron Donor-Acceptor Systems: A common strategy for creating fluorescent molecules is to link an electron-donating group and an electron-accepting group through a π-conjugated bridge. In the context of a substituted pyrazole, the pyrazole ring itself can act as part of the bridge. The nitro group is a strong acceptor, and while alkyl groups are weak donors, the strategic placement of stronger donor groups on the pyrazole scaffold is a key design principle for creating fluorescent probes. jst.go.jp
Structural Rigidity: Increasing the rigidity of the molecular structure often leads to higher fluorescence quantum yields by reducing the energy lost through non-radiative pathways like vibrations and rotations.
For this compound, the presence of the nitro group as an acceptor is a starting point. However, to function as a potent fluorophore, it would likely need to be further modified with a suitable electron-donating group to create a more effective donor-acceptor system and potentially a more rigid, conjugated structure. nih.gov
Modulation of Charge Transfer Characteristics
The electronic architecture of this compound is significantly influenced by its substituent groups, which in turn modulates its charge transfer characteristics. The pyrazole ring itself is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. evitachem.com The presence of a nitro group (-NO2) at the C-3 position, a methyl group (-CH3) at the C-5 position, and a propyl group (-C3H7) at the N-1 position dictates the intramolecular charge distribution and potential for charge transfer.
The nitro group is a strong electron-withdrawing group, which profoundly influences the electronic properties of the pyrazole ring. evitachem.com This electron-withdrawing nature creates a region of low electron density on the pyrazole ring, making it susceptible to intramolecular charge transfer (ICT). science.gov Upon photoexcitation, it is anticipated that an electron would be transferred from the more electron-rich portions of the molecule, likely the pyrazole ring, to the electron-deficient nitro group. This ICT process is a key characteristic of many nitroaromatic compounds. evitachem.comscience.gov
Studies on analogous compounds, such as 1-(3-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole, provide a framework for understanding these charge transfer dynamics. For this related compound, Density Functional Theory (DFT) studies have shown that the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the nitro-pyrazole ring, which facilitates charge-transfer interactions. evitachem.com It is reasonable to infer a similar behavior for this compound. The propyl group at the N-1 position, being a weak electron-donating group, would have a less pronounced electronic effect compared to the nitro group, but its steric and lipophilic properties could influence molecular interactions and solubility.
The table below summarizes the key substituents and their expected electronic influence on the charge transfer characteristics of this compound.
| Substituent | Position | Electronic Effect | Influence on Charge Transfer |
| Nitro (-NO2) | C-3 | Strong electron-withdrawing | Acts as an electron acceptor, promoting intramolecular charge transfer. |
| Methyl (-CH3) | C-5 | Weak electron-donating | May slightly increase electron density on the pyrazole ring. |
| Propyl (-C3H7) | N-1 | Weak electron-donating | Influences steric and lipophilic properties, with minor electronic impact. |
Molecular Modeling and QSAR/SPR Approaches for in vitro or in silico Activity Prediction
Molecular modeling and Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (SPR) studies are powerful computational tools for predicting the biological activity or physical properties of chemical compounds, thereby guiding the design of new molecules with desired characteristics. alquds.edu For pyrazole derivatives, these approaches have been widely used to correlate molecular structure with a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. science.govresearchgate.net
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. alquds.edu By developing mathematical models that relate structural descriptors to activity, it is possible to predict the activity of new, unsynthesized compounds.
For this compound, a QSAR/SPR model would typically involve the calculation of various molecular descriptors, including:
Electronic descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and LUMO, dipole moment, and partial atomic charges. These are critical for understanding charge transfer and electrostatic interactions.
Steric descriptors: Like molecular volume, surface area, and specific substituent parameters (e.g., Taft's steric parameter).
Hydrophobicity descriptors: Commonly represented by the logarithm of the partition coefficient (logP), which is crucial for membrane permeability and transport.
Topological descriptors: Which describe the connectivity and branching of the molecule.
While a specific QSAR model for this compound is not publicly available, the general approach can be illustrated. For a hypothetical series of pyrazole derivatives, a QSAR equation might take the following form:
Biological Activity = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant
Where 'c' represents the coefficient for each descriptor determined through statistical analysis, such as multiple linear regression.
A study on the inhibitory activity of some antimalarial compounds containing a 4-nitro pyrazole group highlighted the importance of the electronic nature of other substituents on the molecule. alquds.edu For instance, the presence of a more electronegative atom like chlorine resulted in better activity compared to a methoxy (B1213986) group, underscoring the role of electronic effects in biological interactions. alquds.edu This principle would apply to this compound, where the interplay of the nitro, methyl, and propyl groups would define its interaction profile with a biological target.
The table below outlines the types of descriptors that would be relevant for a QSAR/SPR study of this compound and their significance.
| Descriptor Type | Example Descriptors for this compound | Significance in QSAR/SPR Modeling |
| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges on the nitro group | Predicts reactivity, electrostatic interactions, and charge transfer capabilities. |
| Steric | Molecular volume, Surface area, Propyl group conformation | Influences how the molecule fits into a binding site. |
| Hydrophobicity | LogP | Determines membrane permeability and distribution in biological systems. |
| Topological | Connectivity indices, Wiener index | Encodes information about the size, shape, and degree of branching. |
Design and Synthesis of Derivatives and Analogues
Systematic Modification of the Propyl Chain
The propyl group at the N1 position of the pyrazole (B372694) ring is a prime target for modification to influence the molecule's steric and electronic properties. General N-alkylation methods for pyrazoles are well-established and can be adapted to introduce a wide variety of substituents. mdpi.comgoogle.comgoogle.com
The synthesis of analogues with modified alkyl chains can be achieved by reacting the parent heterocycle, 5-methyl-3-nitro-1H-pyrazole, with a range of alkylating agents. This approach allows for the introduction of longer, branched, or cyclic alkyl groups.
Elongation: Straight-chain alkyl groups of varying lengths can be introduced using the appropriate alkyl halides (e.g., 1-bromobutane, 1-iodopentane) under basic conditions.
Branching: The introduction of branched chains, such as isopropyl or tert-butyl groups, can be accomplished using corresponding branched alkylating agents. This modification can significantly impact the steric environment around the pyrazole ring.
Cyclization: Cycloalkyl groups like cyclopropyl (B3062369) or cyclohexyl can be attached to the N1 position, offering a route to conformationally constrained analogues.
| Modification Type | Example Reactant | Resulting N1-Substituent |
|---|---|---|
| Elongation | 1-Bromobutane | Butyl |
| Branching | 2-Bromopropane | Isopropyl |
| Cyclization | Bromocyclohexane | Cyclohexyl |
The incorporation of heteroatoms such as oxygen or nitrogen into the N1-alkyl chain can introduce new functional sites and alter the molecule's polarity and hydrogen bonding capabilities. The synthesis of 1-hydroxymethyl- and 1-hydroxyethyl-3-nitropyrazoles serves as a precedent for these types of modifications. mdpi.com
Oxygen-Containing Chains: Alkyl chains containing ether linkages or terminal hydroxyl groups can be synthesized. For instance, reacting 5-methyl-3-nitro-1H-pyrazole with 2-bromoethanol (B42945) in the presence of a base like potassium carbonate can yield a hydroxyethyl-substituted pyrazole. mdpi.com
Nitrogen-Containing Chains: The introduction of amino groups can be achieved through the use of haloalkylamines or by converting a terminal hydroxyl group on the alkyl chain to an amine.
| Heteroatom | Example Synthetic Route | Resulting Functional Group |
|---|---|---|
| Oxygen | Reaction with 2-chloroethanol | -CH₂CH₂OH |
| Oxygen | Reaction with 2-methoxyethyl bromide | -CH₂CH₂OCH₃ |
| Nitrogen | Reaction with 2-bromoethylamine (B90993) hydrobromide | -CH₂CH₂NH₂ |
Diversification of the Nitro Group (if chemically feasible and stable)
A primary pathway for diversification is the reduction of the nitro group to an amino group. This transformation opens up a wide array of subsequent chemical modifications. For example, the resulting amino group can be acylated, alkylated, or used in the formation of other heterocyclic rings. scirp.org The synthesis of azido- and nitratoalkyl nitropyrazoles also points towards the possibility of introducing other energetic functionalities. mdpi.com
| Original Group | Transformation | New Functional Group | Potential Subsequent Reactions |
|---|---|---|---|
| Nitro (-NO₂) | Reduction (e.g., with SnCl₂/HCl or H₂/Pd-C) | Amino (-NH₂) | Acylation, Alkylation, Diazotization |
| Nitro (-NO₂) | - | Azido (-N₃) via substitution on an alkyl chain | Click Chemistry |
Alterations at the 5-Methyl Position
The methyl group at the C5 position offers another site for structural modification, allowing for the introduction of a variety of other alkyl or functional groups, as well as aromatic moieties.
The functionalization at the C5 position can be approached in several ways. One common method involves the bromination of the methyl group using N-bromosuccinimide (NBS) to form a bromomethyl derivative. nih.govresearchgate.net This intermediate is then susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
Alternatively, pyrazole synthesis can begin with precursors that already contain the desired C5 substituent. By using different β-dicarbonyl compounds in the initial cyclocondensation reaction with a hydrazine (B178648), a range of C5-substituted pyrazoles can be generated. mdpi.com
| Target C5-Substituent | Synthetic Approach | Example Reagents |
|---|---|---|
| -CH₂OH | Substitution on bromomethyl intermediate | Hydroxide source |
| -CH₂CN | Substitution on bromomethyl intermediate | Cyanide source |
| -CF₃ | Use of trifluoromethylated building blocks | e.g., 4,4,4-Trifluoro-1-phenyl-1,3-butanedione |
| -COOH | Oxidation of the methyl group | Strong oxidizing agents (e.g., KMnO₄) |
The introduction of aromatic or heteroaromatic rings at the C5 position can be achieved through modern cross-coupling methodologies. This typically requires the initial installation of a handle, such as a halogen, at the 5-methyl position or directly on the pyrazole ring at C5. Transition-metal-catalyzed reactions, such as Suzuki or Stille couplings, can then be employed to form a new carbon-carbon bond with an aryl or heteroaryl boronic acid or stannane, respectively.
A flexible synthesis of pyrazoles with varying substituents at the C5 position, including phenyl groups, has been reported, starting from the coupling of protected alkynols with acid chlorides, followed by reaction with hydrazine. nih.gov
Synthesis of Fused Pyrazole Systems
The synthesis of fused pyrazole systems is a significant area of medicinal chemistry, as these bicyclic structures are scaffolds for a wide range of biologically active compounds. beilstein-journals.org The general strategy involves the reaction of a 5-aminopyrazole derivative with a suitable bielectrophilic reagent to construct an additional ring. For 5-methyl-3-nitro-1-propyl-1H-pyrazole, a preliminary reduction of the nitro group to an amine is a prerequisite for these cyclization reactions.
Pyrazolo[3,4-d]pyrimidines:
One of the most common fused systems are the pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and often exhibit potent biological activities. rsc.org The synthesis generally involves the reaction of a 3-aminopyrazole (B16455) with various carbon- and nitrogen-containing reagents.
A prevalent method is the reaction of the aminopyrazole precursor with nitriles. For instance, cyclization of an ortho-amino ester of a pyrazole with various aliphatic or aromatic nitriles can yield pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov This reaction can be carried out using conventional heating or microwave irradiation, with the latter often providing higher yields in shorter reaction times. nih.gov Another approach involves a one-pot reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of a coupling agent like PBr₃, followed by heterocyclization to form the pyrazolo[3,4-d]pyrimidine core. researchgate.net
Pyrazolo[1,5-a]pyrimidines:
The synthesis of pyrazolo[1,5-a]pyrimidines typically proceeds via the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents, such as enaminones. nih.gov This reaction leads to the formation of the pyrimidine (B1678525) ring fused to the pyrazole. The reaction conditions can be acidic or basic to facilitate the cyclization. nih.gov Multicomponent reactions have also been developed for the efficient, one-pot synthesis of highly substituted pyrazolo[1,5-a]pyrimidines. mdpi.com
The following table summarizes representative examples of reagents used to synthesize fused pyrazole systems from aminopyrazole precursors.
| Fused System | Reagent Type | Specific Reagent Example | Reference |
| Pyrazolo[3,4-d]pyrimidine | Nitriles | Aliphatic/Aromatic Nitriles | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | Amides | N,N-substituted amides/PBr₃ | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine (B1248293) | β-Dicarbonyl compounds | Acetylacetone (B45752) | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Enaminones | 3-(Dimethylamino)-1-aryl-prop-2-en-1-ones | nih.gov |
| Pyrazolo[3,4-b]pyridines | α,β-Unsaturated ketones | Chalcones | beilstein-journals.org |
Parallel Synthesis and Library Design Strategies
Parallel synthesis and the design of compound libraries are crucial for modern drug discovery, allowing for the rapid generation of a multitude of structurally related compounds for biological screening. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a "privileged structure," meaning it is capable of binding to multiple biological targets, making it an excellent candidate for library synthesis. acs.orgnih.govacs.org
A common strategy for the parallel synthesis of pyrazolo[1,5-a]pyrimidine libraries involves a multi-step sequence that is amenable to high-throughput techniques. For example, a library of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides was developed using a four-step protocol suitable for parallel synthesis. nih.gov The general approach often involves:
Synthesis of a versatile pyrazole intermediate, such as a methyl 5-aminopyrazole-4-carboxylate.
Cyclization with a suitable partner to form the fused pyrazolo[1,5-a]pyrimidine core.
Hydrolysis of an ester group to a carboxylic acid.
Amidation with a diverse set of amines to generate the final library of carboxamides. nih.gov
To facilitate purification in a parallel format, scavenging reagents are often employed to remove excess reagents and byproducts. nih.gov This strategy was successfully used to create a library of over 400 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides. acs.orgnih.gov The synthesis involved the use of activated p-nitrophenyl esters, with the subsequent removal of the p-nitrophenol leaving group via a scavenger resin. acs.org
The design of such libraries allows for systematic exploration of the structure-activity relationship (SAR) by varying substituents at different positions of the pyrazole core. For the hypothetical library design based on this compound, after reduction to the corresponding amine, diversification could be achieved by reacting it with a variety of β-dicarbonyl compounds or other bielectrophiles to generate a library of fused pyrazoles.
The table below outlines a general scheme for a parallel synthesis library based on an aminopyrazole core.
| Step | Description | Reagents/Conditions | Purpose |
| 1 | Formation of Fused Core | Library of β-dicarbonyl compounds or enaminones | Generate diverse fused ring systems |
| 2 | Functional Group Manipulation | e.g., Ester hydrolysis (LiOH) | Unmask a handle for further diversification |
| 3 | Final Diversification | Library of amines with a coupling agent (e.g., HATU) | Introduce a wide range of substituents |
| 4 | Purification | Scavenger resins or high-throughput chromatography | Isolate final compounds in high purity |
Emerging Research Applications Non Biomedical/non Clinical
Pyrazole (B372694) Derivatives in Materials Science
The inherent photophysical properties and synthetic adaptability of pyrazole derivatives make them attractive candidates for advanced materials. nih.gov Their applications span from light-emitting technologies to sophisticated sensor systems.
Pyrazole derivatives are increasingly investigated for their role in optoelectronic devices, particularly OLEDs. researchgate.net Their charge-transport capabilities and high fluorescence quantum yields are key to this application. researchgate.netresearchgate.net Pyrazoline derivatives, a related class of compounds, are noted for their blue-emitting properties and have been utilized as both the hole-transporting layer (HTL) and emitting layer (EML) in OLEDs. researchgate.net The nitrogen atoms in the pyrazole ring facilitate electron transfer, while the extended π-conjugation contributes to bright luminescence. researchgate.net
For instance, certain pyrazoloquinoline derivatives have been synthesized and studied for their electroluminescent properties in single-layer OLEDs. mdpi.com Similarly, host materials containing pyridinyl-carbazole fragments have been developed for efficient phosphorescent OLEDs (PhOLEDs), achieving high efficiency and brightness. mdpi.com While direct studies on 5-methyl-3-nitro-1-propyl-1H-pyrazole in OLEDs are not prominent, its core structure is conducive to the electronic properties required for such applications. The presence of the nitro group, a strong electron-withdrawing group, could influence the electron affinity and charge-transport characteristics of the material.
Table 1: Performance of Selected Pyrazole-Based OLEDs
| Pyrazole Derivative Type | Role in OLED | Emission Color | Max. Efficiency | Max. Brightness |
|---|---|---|---|---|
| Pyridinyl-carbazole Host (H2) with FIrpic emitter | Host Material | Blue | 10.3% (EQE) | Not specified |
| Pyridinyl-carbazole Host with Ir(ppy)3 emitter | Host Material | Green | 33.2 lm/W (Power Eff.) | 28,390 cd/m² |
The ability of pyrazole derivatives to act as ligands for various metal ions makes them excellent candidates for chemosensors. nih.gov These sensors often operate on principles like chelation-enhanced fluorescence (CHEF), where the binding of an ion to the pyrazole-based ligand results in a detectable change in fluorescence or color.
Researchers have successfully synthesized pyrazole-based chemosensors for the detection of various cations, including Ni²⁺, Al³⁺, Fe³⁺, and Cr³⁺, which have applications in environmental and industrial monitoring. nih.gov For example, a sensor named Pry-R6G demonstrated high selectivity and sensitivity for Al³⁺ with a low detection limit of 2.61 x 10⁻⁸ M and a rapid response time. Another pyrazole derivative was found to be an effective fluorescent "turn-off" sensor for Cu²⁺. nih.gov The design of these sensors often involves incorporating specific chelating groups onto the pyrazole scaffold to ensure selective binding. nih.gov The nitrogen atoms of the pyrazole ring in this compound provide potential coordination sites for metal ions, suggesting its utility as a foundational structure for new chemical sensors.
Table 2: Examples of Pyrazole-Based Chemosensors
| Sensor Name/Type | Target Analyte | Detection Principle | Limit of Detection (LOD) |
|---|---|---|---|
| Pry-Flu | Ni²⁺ | Colorimetric/Fluorescence | 1.87 x 10⁻⁸ M |
| Pry-R6G | Al³⁺ | Colorimetric/Fluorescence | 2.61 x 10⁻⁸ M |
| Pyrazole derivative 5 | Cu²⁺, CN⁻ | Fluorescence Quenching | 0.324 µM for CN⁻ |
The bifunctional nature of many pyrazole derivatives allows them to serve as monomers or building blocks for the synthesis of polymers and coordination frameworks. Pyrazole-functionalized chelating polymers have been developed, demonstrating the versatility of this heterocyclic core in polymer chemistry. acs.org These materials can be designed to have specific thermal, mechanical, or electronic properties depending on the substituents on the pyrazole ring and the polymer backbone.
Use as Intermediates in Fine Chemical Synthesis
Pyrazole derivatives are valuable intermediates in the synthesis of more complex molecules due to the reactivity of the pyrazole ring and the ability to introduce various functional groups. mdpi.com The synthesis of pyrazoles themselves is well-established, often involving the condensation of a β-diketone with a hydrazine (B178648) derivative. acs.orgnih.gov
The compound 5-methyl-3-nitro-1H-pyrazole is a known chemical entity, and its synthesis and that of its analogs are documented. nih.govapolloscientific.co.uknih.gov For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a key intermediate in the production of agricultural chemicals like the herbicide pyroxasulfone. google.com Similarly, 4-amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide is a crucial intermediate in the synthesis of Sildenafil. researchgate.netsigmaaldrich.com The synthesis of this intermediate often starts from a pyrazole carboxylic acid ethyl ester, which undergoes nitration, reduction, and other transformations. researchgate.netgoogle.com This highlights a potential pathway where this compound could serve as a precursor. The nitro group can be reduced to an amino group, which is a versatile functional handle for further molecular elaboration. researchgate.net
Applications in Agrochemical Research
The pyrazole ring is a "privileged structure" found in numerous commercial agrochemicals, including herbicides, fungicides, and insecticides. nih.govchemimpex.com The biological activity can be fine-tuned by altering the substituents on the pyrazole core. chemimpex.com
For instance, 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid is a building block for herbicides and fungicides, with research indicating its role in inhibiting specific enzymes in pests. chemimpex.com The development of novel pyrazole derivatives continues to be an active area of agrochemical research. enamine.net Given its structure, this compound is a candidate for screening in agrochemical discovery programs. The combination of alkyl and nitro substituents could impart specific herbicidal or fungicidal properties.
Role in Catalyst Development and Coordination Chemistry
The nitrogen atoms of the pyrazole ring make it an excellent ligand for a wide variety of metal ions, leading to extensive applications in coordination chemistry and catalysis. nih.govresearchgate.net Protic pyrazoles (those with an N-H bond) are particularly interesting due to their proton-responsive nature, which can be exploited in catalyst design. nih.gov
Pyrazole-based ligands have been used to synthesize metal complexes that catalyze various reactions, such as the oxidation of catechols. digitellinc.com Pincer-type ligands, which rigidly hold two pyrazole groups in a specific geometry, have shown significant promise in developing catalysts for reactions like the aerobic oxidation of phosphines. nih.gov The coordination chemistry of pyrazolone-based ligands has also been explored for applications in catalysis and functional materials. bohrium.com While this compound is an N-propylated derivative and thus not a protic pyrazole, its pyrazole core can still coordinate to metal centers. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, would be influenced by the electron-withdrawing nitro group and the electron-donating methyl and propyl groups.
Future Directions and Research Challenges
Development of More Efficient and Sustainable Synthetic Routes
The demand for greener chemical processes has spurred significant innovation in the synthesis of pyrazole (B372694) derivatives. Future research will continue to build on these principles, aiming for methods that are not only high-yielding but also environmentally benign and atom-economical.
Key research goals include:
Catalyst-Free and Solvent-Free Reactions: Expanding the scope of reactions that proceed under solvent-free conditions or in green solvents like water is a major objective. nih.gov For instance, methods using catalysts like Amberlyst-70 in aqueous media for the condensation of 1,3-diketones and hydrazines exemplify this trend. researchgate.net
Multi-Component Reactions (MCRs): MCRs are highly efficient as they combine multiple starting materials in a single step, reducing waste and simplifying procedures. The development of novel MCRs, particularly those catalyzed by recyclable or benign catalysts like magnetic nanoparticles, is a promising avenue. nih.gov
Use of Renewable Energy Sources: Microwave irradiation and ultrasonication have been shown to accelerate reaction times and improve yields in pyrazole synthesis, often under milder conditions than conventional heating. Future work will likely involve optimizing these techniques and exploring other energy sources to enhance sustainability.
A comparative look at traditional versus greener methods highlights the advantages of sustainable approaches:
| Feature | Conventional Method | Green Alternative | Source |
| Catalyst | Often uses heavy metals or harsh acids. | Employs recyclable catalysts (e.g., nano-catalysts, heteropolyacids). | researchgate.net |
| Solvent | Typically relies on volatile organic compounds (VOCs). | Utilizes water, PEG, or solvent-free conditions. | nih.govresearchgate.net |
| Energy | Requires prolonged heating, consuming significant energy. | Uses microwave or ultrasound for rapid, efficient heating. | |
| Efficiency | Often involves multiple steps with intermediate purification. | One-pot, multi-component reactions improve atom economy. |
Advanced Computational Design of Pyrazole Architectures
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of novel pyrazole derivatives. By predicting molecular properties and interactions, researchers can design molecules with desired functions before undertaking complex synthesis.
Future research in this area will focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing more sophisticated 2D and 3D-QSAR models will enable the design of potent compounds by identifying key structural features for specific biological activities. nih.gov These models can predict the activity of newly designed pyrazole derivatives against various targets, such as cancer cell lines. nih.gov
Molecular Docking and Dynamics: Advanced molecular docking and dynamics simulations provide insights into how pyrazole derivatives bind to biological targets like proteins and enzymes. This allows for the rational design of inhibitors with high affinity and selectivity.
Predictive Modeling for Properties: AI and machine learning can be used to predict not only biological activity but also physicochemical properties, toxicity (ADMET), and even the energetic properties of nitropyrazole-based materials.
For example, computational studies have been used to design novel pyrazole derivatives as potential anticancer agents by identifying essential functional groups that enhance activity. nih.gov
Exploration of Novel Reactivity Patterns and Selectivity Control
Understanding and controlling the reactivity of the pyrazole ring is fundamental to synthesizing diverse and complex molecules. The pyrazole ring is an aromatic heterocycle where electrophilic substitution is favored at the C4 position, while nucleophilic attacks occur at C3 and C5.
Key challenges and research directions include:
Regioselectivity: Achieving high regioselectivity in substitution reactions is a persistent challenge, especially with unsymmetrically substituted pyrazoles. nih.gov Developing new synthetic methods that offer precise control over which isomer is formed is a high priority. For example, the reaction of α,β-alkynic aldehydes with hydrazines followed by treatment with phenylselenyl chloride allows for the regioselective synthesis of 4-(phenylselanyl)pyrazoles.
Site-Selective Functionalization: The ability to selectively functionalize specific positions on the pyrazole ring without the need for protecting groups is highly desirable. This can be achieved through innovative catalyst systems or by leveraging the inherent electronic properties of the starting materials.
Vinylpyrazole Chemistry: Vinylpyrazoles are versatile building blocks, but their chemistry has been relatively overlooked. Future research will likely explore their use in a wider range of reactions, including cycloadditions and transition-metal-catalyzed cross-couplings, to build more complex molecular architectures.
Integration with Emerging Technologies (e.g., Flow Chemistry, AI-driven synthesis)
The synergy between organic chemistry and modern technology is paving the way for unprecedented efficiency and discovery in pyrazole synthesis.
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety (especially when handling hazardous intermediates like diazoalkanes), improved reaction control, and easier scalability. jmchemsci.com Multi-step flow systems have been developed for the rapid and modular synthesis of highly functionalized pyrazoles, demonstrating the power of this technology. echemi.com This approach is particularly beneficial for reactions requiring high temperatures or precise control over residence times.
AI-Driven Synthesis: Artificial intelligence and machine learning are beginning to revolutionize synthetic chemistry. AI-powered platforms can predict optimal reaction conditions, suggest novel synthetic routes, and even control automated synthesis robots. For instance, AI-powered screening has been used to identify potent pyrazolo[1,5-a]pyrimidine (B1248293) derivatives that target specific protein-protein interactions. The integration of AI with robotic systems creates self-driving laboratories that can autonomously design, execute, and analyze experiments, dramatically accelerating the pace of discovery.
Deeper Mechanistic Understanding of Complex Transformations
A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. While many methods for pyrazole synthesis are well-established, the precise pathways of more complex or newly discovered reactions are often not fully elucidated.
Future research will employ a combination of experimental and computational techniques to:
Elucidate Reaction Pathways: Detailed kinetic and spectroscopic studies, combined with computational modeling, can map out the step-by-step process of a reaction. For example, mechanistic studies on the oxidation-induced N-N coupling of diazatitanacycles have provided deep insights into this uncommon route for pyrazole formation. nih.govparchem.com
Identify Key Intermediates: Trapping or directly observing reactive intermediates can confirm proposed mechanisms. This is critical for understanding selectivity and by-product formation.
Model Transition States: Computational chemistry can model the transition states of a reaction, helping to explain why certain products are favored over others and guiding the design of catalysts that can lower activation barriers for desired pathways.
Design of Next-Generation Pyrazole-Based Academic Materials
The unique properties of the pyrazole ring make it an attractive building block for a wide range of advanced materials beyond pharmaceuticals.
Future research in this domain includes:
Energetic Materials: Nitropyrazoles are a class of high-energy density materials (HEDMs) due to their high nitrogen content and favorable oxygen balance. Research is focused on synthesizing novel polynitropyrazoles and their salts to achieve superior detonation performance and thermal stability compared to traditional explosives like TNT.
Molecular Sensors: The pyrazole scaffold can be functionalized to create chemosensors that selectively detect specific ions or molecules. The interaction with the target analyte causes a measurable change in the physicochemical properties of the pyrazole derivative, such as its fluorescence.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Pyrazoles are excellent ligands for coordinating with metal ions. This property is being exploited to create novel coordination polymers and MOFs with potential applications in catalysis, gas storage, and separation.
Hybrid Molecular Systems: Combining the pyrazole ring with other heterocyclic systems, such as tetrazole or benzimidazolone, can create hybrid molecules with enhanced or entirely new properties. This molecular hybridization strategy is a powerful tool for developing new materials with tailored functions.
Q & A
Q. What are the recommended synthetic routes for 5-methyl-3-nitro-1-propyl-1H-pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-diketones or through Vilsmeier-Haack reactions. For example, substituting propyl groups requires careful control of temperature (60–80°C) and stoichiometric ratios to avoid side products like regioisomers . Yields are highly dependent on solvent polarity (e.g., DMF vs. acetonitrile) and catalysts (e.g., triethylamine for deprotonation). Evidence from pyrazole derivatives synthesized under Vilsmeier-Haack conditions shows yields ranging from 67% to 80% depending on substituents .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, ¹⁵N), IR spectroscopy, and elemental analysis. For instance, the nitro group’s presence is confirmed via IR absorption at ~1523 cm⁻¹ (N–O asymmetric stretching) . ¹H NMR of the propyl chain typically shows triplet signals (δ ~0.97–1.01 ppm for terminal CH₃) and multiplet peaks for CH₂ groups (δ ~1.67–2.81 ppm) . High-resolution mass spectrometry (HRMS) or GC-MS can further validate molecular ion peaks.
Q. What are the solubility and stability profiles of this compound under various storage conditions?
- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Stability tests indicate degradation under prolonged UV exposure or acidic conditions. Store at 2–8°C in amber vials with desiccants to prevent nitro group reduction or hydrolysis .
Advanced Research Questions
Q. How can experimental design optimize reaction parameters for scaling up synthesis?
- Methodological Answer : Employ factorial design (e.g., Box-Behnken or Central Composite Design) to assess variables like temperature, catalyst loading, and solvent ratio. For pyrazole derivatives, a 3² factorial design revealed that temperature and solvent polarity account for 85% of yield variability . Response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs .
Q. What computational approaches predict the bioactivity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and DFT calculations evaluate binding affinity to target enzymes. For example, pyrazole derivatives with nitro groups show strong interactions with cytochrome P450 isoforms (binding energy ≤ -8.5 kcal/mol) . QSAR models trained on similar nitro-pyrazoles can correlate substituent positions with antimicrobial or anticancer activity .
Q. How do structural modifications (e.g., nitro vs. amino groups) alter reactivity and biological activity?
- Methodological Answer : Comparative studies using analogues (e.g., 1-methyl-4-amino-3-propyl-1H-pyrazole-5-carboxylic acid) reveal that nitro groups enhance electrophilicity, favoring nucleophilic substitution, while amino groups improve solubility but reduce oxidative stability . Biological assays show nitro-substituted derivatives exhibit 2–3× higher cytotoxicity against HeLa cells compared to amino counterparts .
Q. What analytical techniques resolve contradictions in reported spectral data for pyrazole derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., propyl chain signals) arise from solvent effects or impurities. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) and internal standards (e.g., TMS) for calibration . Cross-validate with 2D NMR (COSY, HSQC) to confirm spin-spin coupling patterns. For conflicting IR data, ensure sample purity via recrystallization or HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
